molecular formula C7H14O3 B1351343 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 5754-34-7

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No. B1351343
CAS RN: 5754-34-7
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as “4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” and “2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol” among others .


Synthesis Analysis

The synthesis of this compound has been studied in the context of green chemistry. One approach involves the use of solid acid catalysts, which can be recovered and reused, improving productivity .


Molecular Structure Analysis

The molecular structure of this compound includes a dioxolane ring, which is a five-membered ring with two oxygen atoms. The compound also contains two methyl groups attached to one of the carbon atoms in the ring, and an ethanol group attached to another carbon atom in the ring .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes via O-propargylation . It has also been used as an intermediate in the total synthesis of rugulactone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.18 g/mol . It has a density of 1.031 g/mL at 25 °C . Other properties such as boiling point, vapor pressure, and flash point are not specified in the retrieved sources.

Scientific Research Applications

Bio-Based Solvents

  • Field : Green Chemistry
  • Application : “2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” can be synthesized from glycerol and used as a bio-based solvent . This is part of a broader effort to develop safer, more sustainable solvents to replace traditional ones, many of which have sustainability and toxicity issues .
  • Method : The development of new bio-based solvents involves a 10-step method, which includes in silico modeling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes, application testing, and toxicity measurements .
  • Results : The case study on methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol, highlights the challenges that the chemical industry faces in the development of new bio-based solvents .

Organic Intermediates

  • Field : Organic Chemistry
  • Application : “®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol” can be used to prepare other organic compounds .
  • Method : Specific methods of application or experimental procedures were not provided in the source .
  • Results : The compound can be used to prepare “®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane”, “((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane”, and "(S)-Glyceraldehyde acetonide" .

Future Directions

The compound has potential applications in the development of new bio-based solvents. For instance, it can be synthesized from glycerol, a byproduct of biodiesel production, making it a potentially sustainable alternative to traditional solvents .

properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400965
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

CAS RN

5754-34-7
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butane-1,2,4-triol (5.0 g, 47 mmol) was dissolved in MeOH (5 ml). Acetone (20 ml), MgSO4 (ca. 500 mg), and para-toluene sulfonic acid (p-TsOH) (catalytic amount) were added, and the mixture was allowed to stir for 5 days at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. Methylene chloride (CH2Cl2) (20 ml) and water (20 ml) were added, the layers were separated, and the organic layer was washed with water (2×20 ml). The organic layer was dried (MgSO4), filtered, and the filtrate concentrated under reduced pressure to afford the product as a clear oil (5.15 g, 75%): 1H NMR (CDCl3) 4.23(dt, 1H, J=6.86 Hz), 4.04(t, 1H, J=6.06 Hz), 3.72(m, 2H), 3.54(t, 1H, J=7.72 Hz), 2.55(broad s, 1H), 1.77(dt, 2H, J=6.67 Hz), 1.34(d, 6H, J=15.68 Hz)ppm; IR (neat) 3420, 2980, 2930, 2870, 1710, 1455, 1370, 1250, 1215, 1155, 1055, 855, 732 cm-1.
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5 g
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
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2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
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2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Citations

For This Compound
40
Citations
AMA Osman, EB Pedersen - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
A new intercalating nucleic acid monomer Y was obtained via alkylation of pyren-1-ol with (S)-(+)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol under Mitsunobu conditions followed by …
Number of citations: 4 link.springer.com
AMA Osman, PT Jørgensen, N Bomholt… - Bioorganic & medicinal …, 2008 - Elsevier
When inserting 2-phenyl or 2-naphth-1-yl-phenanthroimidazole intercalators (X and Y, respectively) as bulges into triplex-forming oligonucleotides, both intercalators show …
Number of citations: 16 www.sciencedirect.com
AMA Osman, EB Pedersen… - … , Nucleotides and Nucleic …, 2013 - Taylor & Francis
A new intercalating nucleic acid monomer X was obtained in high yield starting from alkylation of 4-iodophenol with (S)-(+)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol under Mitsunobu …
Number of citations: 5 www.tandfonline.com
A Jakubowska, G Żuchowski, K Kulig - Tetrahedron: Asymmetry, 2015 - Elsevier
The enantiomers of 4-(2-methoxyethyl)-1,3,2-dioxathiolane-2,2-dioxide and 4-(methoxymethyl)-1,3,2-dioxathiolane-2,2-dioxide have been used as ‘epoxide-like’ synthons during the …
Number of citations: 5 www.sciencedirect.com
KC Golden, BT Gregg, JF Quinn - Tetrahedron Letters, 2010 - Elsevier
A series of acetonides (both terminal and internal isopropylidene acetals) have been deprotected under catalytic, neutral conditions to give their corresponding 1,2-diols. The reactions …
Number of citations: 25 www.sciencedirect.com
Y Huang, S Qiu, IN Oduro, X Guo, Y Fang - Energy & Fuels, 2016 - ACS Publications
This paper integrates acidolysis and in situ hydrogenation of biomass to produce bio-oil featuring a high yield and also a high effective hydrogen/carbon molar ratio (H/C eff ). A catalytic …
Number of citations: 14 pubs.acs.org
M Aepkers, B Wuensch - Synthesis, 2004 - thieme-connect.com
Investigations to control the regioselectivity during the acetalization of pivalaldehyde (7) with butane-1, 2, 4-triol (4) were performed. Thermodynamic control led to the regioisomeric …
Number of citations: 4 www.thieme-connect.com
R Montaser, VJ Paul, H Luesch - Organic letters, 2013 - ACS Publications
Novel bioactive lipids were identified from a Guamanian cyanobacterium, the Pseudomonas aeruginosa quorum sensing inhibitor pitinoic acid A (1) and the anti-inflammatory pitinoic …
Number of citations: 31 pubs.acs.org
DE Scott, GJ Dawes, M Ando, C Abell, A Ciulli - ChemBioChem, 2009 - Wiley Online Library
A new strategy that combines the concepts of fragment‐based drug design and dynamic combinatorial chemistry (DCC) for targeting adenosine recognition sites on enzymes is reported…
A Venkanna, E Sreedhar, B Siva, KS Babu… - Tetrahedron …, 2013 - Elsevier
The stereoselective synthesis of the macrolactone core of the natural product koshikalide is described. Starting with readily available 1,4-butanediol and malic acid as synthons, our …
Number of citations: 19 www.sciencedirect.com

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